2-Ethyl-4,4-dimethyl-1,3-dioxane
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Overview
Description
2-Ethyl-4,4-dimethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It belongs to the class of 1,3-dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4,4-dimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) for in situ acetal exchange .
Industrial Production Methods
Industrial production of this compound often involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method provides a high yield of the product and is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
2-Ethyl-4,4-dimethyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of resins, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions . The compound’s stability is attributed to the resonance stabilization of the oxygen atoms in the dioxane ring . This stability allows it to act as an effective protecting group and intermediate in various synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.
2,4-Dimethyl-1,3-dioxane: Another dioxane derivative with similar stability and chemical properties.
1,3-Dioxolane: A five-membered ring analog with different reactivity and applications.
Uniqueness
2-Ethyl-4,4-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxane derivatives . Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and as an intermediate in various synthetic processes .
Properties
CAS No. |
61934-46-1 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |
InChI Key |
ARWYXZSAQMFYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCCC(O1)(C)C |
Origin of Product |
United States |
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